2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Description

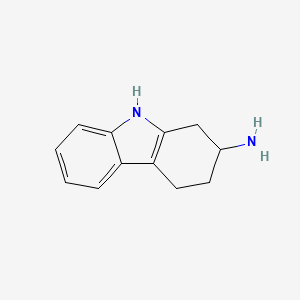

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBNIKRHYDWHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608401 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72898-07-8 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and its related isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key processes and potential applications. The tetrahydrocarbazole scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its related isomers. Due to the limited availability of experimental data for the specific 2-amine isomer, values for the parent compound (2,3,4,9-Tetrahydro-1H-carbazole) and other isomers (1-amine and 3-amine) are included for comparative purposes.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₂H₁₄N₂ | This compound | [2][3] |

| Molecular Weight | 186.25 g/mol | This compound | [2][3] |

| Melting Point | 170-172 °C | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [4] |

| 118-120 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [5][6][7] | |

| 120 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [8] | |

| Boiling Point | 362.5 ± 42.0 °C (Predicted) | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [4] |

| 325-330 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [5][6][7] | |

| 327.5 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [8] | |

| Solubility | Insoluble in water; Soluble in methanol. | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [6][7] |

| Reasonable solubility in polar and moderately polar organic solvents. | 2,3,4,9-Tetrahydro-1H-carbazol-1-amine | [2] | |

| pKa | 17.84 ± 0.20 (Predicted) | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [7][9] |

| LogP (XLogP3) | 1.7 | 2,3,4,9-Tetrahydro-1H-carbazol-1-amine | [2] |

| 1.9 | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [3] | |

| Topological Polar Surface Area | 41.8 Ų | 2,3,4,9-Tetrahydro-1H-carbazol-1-amine | [2] |

Experimental Protocols

The synthesis of the tetrahydrocarbazole scaffold is a critical step in the development of novel therapeutic agents. The Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, is a classical and widely employed method.[10][11] Modern approaches, such as those utilizing ionic liquids, offer alternative routes with potential advantages in terms of reaction conditions and environmental impact.[12]

Protocol 1: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

This protocol outlines a general procedure for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core.

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

Procedure:

-

Dissolve cyclohexanone in glacial acetic acid.

-

Add phenylhydrazine to the solution.[10]

-

Heat the mixture to reflux for 5 minutes.[10]

-

Cool the solution to allow for the crystallization of the 2,3,4,9-tetrahydro-1H-carbazole product.[10]

-

Isolate the crystals by filtration.[10]

This method has been reported to yield up to 88% of the desired product.[10]

Protocol 2: Ionic Liquid-Catalyzed Synthesis of Tetrahydrocarbazoles

This protocol describes a more contemporary approach using an ionic liquid as both a catalyst and solvent.

Materials:

-

Substituted Phenylhydrazine

-

Substituted Cyclohexanone

-

1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)]

-

Methanol

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Combine equivalent moles of phenylhydrazine hydrochloride and cyclohexanone in a round-bottom flask with the ionic liquid [bmim(BF₄)] and methanol.[12]

-

Reflux the reaction mixture on a water bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.[12]

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude solid.[12]

-

Purify the crude product by column chromatography.[12]

This method has reported yields ranging from 29-49%.[10]

Visualizations

Experimental Workflow: Borsche-Drechsel Cyclization

The following diagram illustrates the workflow for the classical Borsche-Drechsel cyclization method for synthesizing the tetrahydrocarbazole scaffold.

Caption: Workflow of the Borsche-Drechsel cyclization.

Signaling Pathways and Therapeutic Potential

Derivatives of 2,3,4,9-Tetrahydro-1H-carbazole have shown significant biological activity, making them promising candidates for drug development. The diagram below outlines the key therapeutic areas and mechanisms of action.

Caption: Therapeutic potential of tetrahydrocarbazole derivatives.

Biological Activities and Drug Development Potential

The tetrahydrocarbazole nucleus is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] These activities include:

-

Anti-Alzheimer's Properties: Certain derivatives have been identified as selective acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[11]

-

Antimicrobial Effects: These compounds have demonstrated activity against various bacterial and fungal strains.[1][13] One identified mechanism is the inhibition of the CpxA phosphatase, which activates the CpxRA signaling system in bacteria.[2]

-

Anticancer Activity: The carbazole scaffold is present in established anticancer agents, and novel synthetic derivatives are continuously being explored for their cytotoxic effects against cancer cell lines.[1][10][14]

-

Central Nervous System (CNS) Activity: this compound is used as an intermediate in the development of serotonin receptor modulators and other CNS-active compounds.[15]

-

Anti-Prion Activity: Some derivatives have shown potential in combating transmissible spongiform encephalopathies.[2]

The versatility of the tetrahydrocarbazole scaffold, coupled with its diverse biological activities, underscores its importance as a valuable starting point for the design and synthesis of new therapeutic agents.

References

- 1. wjarr.com [wjarr.com]

- 2. Buy 2,3,4,9-tetrahydro-1H-carbazol-1-amine | 118498-95-6 [smolecule.com]

- 3. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. parchem.com [parchem.com]

- 7. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]

- 8. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. acgpubs.org [acgpubs.org]

- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound [myskinrecipes.com]

Spectroscopic and Synthetic Profile of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to its structural similarity to known biologically active agents, this compound serves as a valuable scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of predicted spectroscopic data, detailed experimental protocols, and logical workflows to guide further investigation and application of this compound. While direct experimental data for the title compound is not extensively published, this guide extrapolates expected data from closely related analogs and established chemical principles.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in drug discovery, forming the structural basis for a variety of compounds with diverse pharmacological activities, including potential applications as anti-Alzheimer's agents and in oncology.[1][2] The introduction of an amine substituent at the 2-position of this tetracyclic system, yielding this compound, presents a key modification for exploring new chemical space and developing novel therapeutic agents. The primary amine group offers a versatile handle for further chemical derivatization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.

This guide summarizes the anticipated spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, it outlines established synthetic protocols for the tetrahydrocarbazole scaffold that can be adapted for the synthesis of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and its various substituted derivatives.[1][3][4]

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.8 | s | 1H | N9-H | Chemical shift can vary with concentration and temperature. |

| ~7.4 - 7.0 | m | 4H | Ar-H | Aromatic protons of the carbazole ring system. |

| ~3.5 - 3.2 | m | 1H | C2-H | Proton attached to the carbon bearing the amine group. |

| ~3.0 - 2.5 | m | 4H | C1-H₂, C4-H₂ | Methylene protons adjacent to the aromatic ring and the amine-bearing carbon. |

| ~2.0 - 1.5 | m | 4H | C3-H₂, NH₂ | Methylene protons and the two protons of the primary amine. The NH₂ signal may be broad and its chemical shift is concentration-dependent. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~136 | Ar-C | Quaternary aromatic carbon. |

| ~127 | Ar-C | Quaternary aromatic carbon. |

| ~120 - 110 | Ar-CH | Aromatic carbons bearing a proton. |

| ~109 | Ar-C | Quaternary aromatic carbon. |

| ~50 | C2 | Carbon bearing the amine group. |

| ~30 - 20 | C1, C3, C4 | Aliphatic methylene carbons of the cyclohexene ring. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of the primary amine.[5] |

| 3300 - 3250 | Medium, Sharp | N-H stretch of the indole ring.[5] |

| 3050 - 3000 | Medium | Aromatic C-H stretch. |

| 2950 - 2850 | Strong | Aliphatic C-H stretch. |

| 1650 - 1580 | Medium | N-H bend of the primary amine.[5] |

| 1470 - 1450 | Medium | Aromatic C=C stretch. |

| 1335 - 1250 | Medium | Aromatic C-N stretch.[5] |

| 1250 - 1020 | Medium | Aliphatic C-N stretch.[5] |

Mass Spectrometry (MS)

| Technique | Predicted m/z | Ion |

| Electrospray Ionization (ESI) | 187.12 | [M+H]⁺ |

| 209.10 | [M+Na]⁺ | |

| High-Resolution Mass Spectrometry (HRMS) | 186.1157 | [M]⁺ (Calculated for C₁₂H₁₄N₂)[6] |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence, starting with the well-established Fischer indole synthesis to form the tetrahydrocarbazole core, followed by functional group manipulations to introduce the amine at the C2 position.

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

A common and efficient method for the synthesis of the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.[7]

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

-

To this solution, add phenylhydrazine (1.0 eq).

-

Heat the reaction mixture to reflux for 5-10 minutes.[7]

-

Cool the solution to room temperature to allow the product to crystallize.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[1]

Introduction of the Amine Group (Hypothetical Route)

A potential route to introduce the amine at the C2 position involves the formation of an oxime from a corresponding ketone, followed by reduction.

-

Oxidation to Ketone: The 2,3,4,9-tetrahydro-1H-carbazole would first need to be oxidized at the C2 position to form the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-2-one. This can be achieved using various oxidizing agents.

-

Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.

-

Reduction to Amine: The oxime is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[8]

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the spectrum in positive ion mode.[8]

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers by consolidating predicted spectroscopic data and outlining relevant synthetic and analytical protocols. The provided workflows offer a logical framework for the synthesis and characterization of this and related compounds. Further experimental validation of the predicted data is a crucial next step in fully elucidating the chemical and biological properties of this intriguing molecule.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Spectral Landscape of Tetrahydrocarbazoles: A Technical Guide to the ¹H and ¹³C NMR of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

For Immediate Release

Predicted ¹H and ¹³C NMR Spectral Data

A thorough review of scientific literature did not yield experimentally-derived ¹H and ¹³C NMR data for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. However, by analyzing the spectra of the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole, and considering the electronic effects of an amino group, a reliable prediction of the chemical shifts can be established. The amino group at the C-2 position is expected to cause a downfield shift for the directly attached proton and carbon, as well as influence the electronic environment of neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-1 | ~2.8 - 3.2 | m | |

| H-2 | ~3.0 - 3.4 | m | Expected downfield shift due to NH₂ group. |

| H-3 | ~1.9 - 2.3 | m | |

| H-4 | ~2.6 - 2.9 | t | |

| H-5 | ~7.4 - 7.5 | d | |

| H-6 | ~7.0 - 7.1 | t | |

| H-7 | ~7.1 - 7.2 | t | |

| H-8 | ~7.3 - 7.4 | d | |

| NH (Indole) | ~8.0 - 8.2 | s (br) | |

| NH₂ (Amine) | ~1.5 - 3.0 | s (br) | Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~25 - 30 | |

| C-2 | ~45 - 55 | Expected downfield shift due to NH₂ group. |

| C-3 | ~20 - 25 | |

| C-4 | ~20 - 25 | |

| C-4a | ~110 - 115 | |

| C-4b | ~125 - 130 | |

| C-5 | ~118 - 120 | |

| C-6 | ~119 - 121 | |

| C-7 | ~121 - 123 | |

| C-8 | ~108 - 112 | |

| C-8a | ~135 - 140 | |

| C-9a | ~130 - 135 |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for carbazole derivatives is detailed below. These are general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[1]

-

Concentration: Prepare a solution with a concentration in the range of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[1]

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.[1]

-

Number of Scans: 8 to 64 scans, depending on the sample concentration.[1]

-

Relaxation Delay: 1-5 seconds.[1]

-

Acquisition Time: 2-4 seconds.[1]

-

Spectral Width: -2 to 12 ppm.[1]

For ¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.[1]

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Visualization of Experimental and Analytical Workflows

To facilitate a clear understanding of the processes involved in NMR analysis, the following diagrams, generated using Graphviz, illustrate the key workflows.

Caption: Experimental workflow for NMR data acquisition.

Caption: Logical relationship in NMR structural analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. Due to the absence of direct literature on the mass spectral analysis of this specific compound, this guide synthesizes data from the well-documented fragmentation of the parent 2,3,4,9-tetrahydro-1H-carbazole scaffold and established principles of primary amine fragmentation. This document serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds in research and drug development settings.

Predicted Mass Spectrum and Fragmentation Overview

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the tetrahydrocarbazole ring system and the attached amino group. The presence of a nitrogen atom in the amine group dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a key diagnostic feature according to the nitrogen rule.[1][2][3]

The primary fragmentation pathway anticipated for this molecule is an alpha-cleavage adjacent to the amine group, a dominant fragmentation mechanism for aliphatic amines.[1][2][3][4][5] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the amino group, leading to the formation of a stable, resonance-stabilized cation.

Tabulated Mass Spectral Data

As no experimental mass spectrum for this compound is publicly available, the following table summarizes the key mass spectral data for the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole, which forms the core of the target molecule.[6][7] This data provides a foundational understanding of the fragmentation behavior of the carbazole ring system.

| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) | Reference |

| 2,3,4,9-Tetrahydro-1H-carbazole | C₁₂H₁₃N | 171.24 | 171 (M+), 170, 143 | [6][7] |

Proposed Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated by ionization, typically forming a molecular ion (M+•). The subsequent fragmentation is expected to follow two primary pathways originating from the amine group and the carbazole nucleus.

Alpha-Cleavage of the Amine Group

The most probable fragmentation route is the alpha-cleavage of the C1-C2 or C2-C3 bonds of the cyclohexane ring, adjacent to the amine-bearing carbon (C2). This cleavage results in the formation of a stable iminium cation.

Fragmentation of the Tetrahydrocarbazole Ring

Concurrent with the amine-directed fragmentation, the tetrahydrocarbazole core is expected to undergo fragmentation patterns similar to the parent compound. This can include the loss of small neutral molecules such as ethylene.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is based on standard methods for the analysis of small organic molecules and can be adapted based on the specific instrumentation available.

Sample Preparation

-

Dissolution: Dissolve an accurately weighed sample of this compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.

-

Dilution: For electrospray ionization (ESI) or other sensitive techniques, further dilute the stock solution to a concentration range of 1-10 µg/mL.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for generating fragment-rich spectra and comparison with spectral libraries. Typically performed with an ionization energy of 70 eV.

-

Electrospray Ionization (ESI): A soft ionization technique that is ideal for obtaining the molecular ion peak with minimal fragmentation. The sample solution is introduced into the ESI source at a constant flow rate.

-

-

Mass Analyzer Settings:

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Polarity: Positive ion mode is generally used for the analysis of amines.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To confirm the proposed fragmentation pathways, perform MS/MS analysis on the molecular ion (m/z 186).

-

Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

-

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways, centered on the characteristic alpha-cleavage of the amine and fragmentation of the carbazole core, offer a solid basis for the identification and structural elucidation of this compound and its derivatives. The provided experimental protocols can be utilized to generate empirical data to validate and refine these predictions. This information is crucial for researchers and professionals in the fields of medicinal chemistry and drug development who work with this important class of molecules.

References

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

Unveiling the Structural Architecture of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological significance of 2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives. While crystallographic data for the specific 2-amino substituted scaffold remains elusive in the current body of scientific literature, this paper leverages available data on the parent tetrahydrocarbazole and its other derivatives to offer valuable structural insights. This information, coupled with detailed experimental protocols and an exploration of relevant biological pathways, serves as a critical resource for the rational design of novel therapeutics based on this promising molecular framework.

The Tetrahydrocarbazole Core: A Foundation for Drug Design

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic molecules.[1] Its rigid, fused-ring system provides a unique three-dimensional architecture that is amenable to chemical modification, making it an attractive starting point for drug discovery programs. Understanding the crystal structure of this core is paramount for elucidating structure-activity relationships (SAR) and for the in-silico design of potent and selective ligands.

Crystal Structure of the Parent Scaffold: 2,3,4,9-Tetrahydro-1H-carbazole

Detailed crystallographic analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, reveals key structural features that are likely conserved across its derivatives. The molecule crystallizes in the orthorhombic space group P212121.[1] The cyclohexene ring adopts a half-chair conformation, a common feature for this ring system.[1][2] The crystal packing is primarily stabilized by a network of intermolecular N—H···π and C—H···π interactions.[1][2]

Table 1: Crystallographic Data for 2,3,4,9-Tetrahydro-1H-carbazole [1]

| Parameter | Value |

| Formula | C₁₂H₁₃N |

| Molecular Weight | 171.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1067 (4) |

| b (Å) | 7.9488 (5) |

| c (Å) | 19.4512 (12) |

| V (ų) | 944.18 (10) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

Structural Insights from a Derivative: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Further understanding of the tetrahydrocarbazole framework can be gained from the crystal structure of derivatives such as 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound crystallizes in the monoclinic space group P2₁/c. In this derivative, the cyclohexenone ring adopts an envelope conformation.[3] The crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds, forming R²₂(10) ring motifs.[3]

Table 2: Crystallographic Data for 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one [3]

| Parameter | Value |

| Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5245 (2) |

| b (Å) | 7.1564 (1) |

| c (Å) | 13.5870 (3) |

| β (°) | 93.960 (2) |

| V (ų) | 1020.90 (3) |

| Z | 4 |

| Temperature (K) | 110 |

| Radiation | Cu Kα |

Synthesis and Experimental Protocols

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core and its amino-substituted derivatives typically involves well-established organic chemistry methodologies.

General Synthesis of the Tetrahydrocarbazole Ring System

A common and effective method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[4]

Caption: Fischer Indole Synthesis of the Tetrahydrocarbazole Core.

Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]

-

Reaction Setup: A mixture of phenylhydrazine and cyclohexanone is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

-

Condensation: The mixture is heated under reflux to facilitate the condensation reaction, forming the corresponding phenylhydrazone intermediate.

-

Cyclization: The phenylhydrazone is then subjected to cyclization, often catalyzed by a Brønsted or Lewis acid (e.g., polyphosphoric acid), to yield the 2,3,4,9-tetrahydro-1H-carbazole.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis of Amino-Substituted Derivatives

The introduction of an amino group at various positions on the tetrahydrocarbazole ring can be achieved through several synthetic routes. For example, the synthesis of 6-amino-2,3,4,9-tetrahydro-1H-carbazole involves the nitration of the parent tetrahydrocarbazole followed by reduction of the nitro group.[5]

Caption: Synthesis of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Synthesis of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole [5]

-

Nitration: 2,3,4,9-Tetrahydro-1H-carbazole is reacted with a nitrating agent, such as sodium nitrate in sulfuric acid, to introduce a nitro group at the 6-position.

-

Reduction: The resulting 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to the corresponding amine using a reducing agent like zinc dust in the presence of sodium hydroxide.

-

Purification: The final product is purified by recrystallization.

Biological Activities and Signaling Pathways

Derivatives of 2,3,4,9-tetrahydro-1H-carbazol-amine have shown significant potential in various therapeutic areas, acting on a range of biological targets.

Acetylcholinesterase Inhibition for Alzheimer's Disease

Certain amino-substituted tetrahydrocarbazoles have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5] For instance, 6-amino-2,3,4,9-tetrahydro-1H-carbazole has demonstrated selective AChE inhibitory activity.[5]

CpxA Phosphatase Inhibition: A Novel Antibacterial Target

A particularly interesting and more recently discovered activity of tetrahydrocarbazole derivatives is their ability to inhibit the phosphatase activity of CpxA, a sensor kinase in the CpxRA two-component signal transduction system in bacteria.[6] Inhibition of CpxA phosphatase leads to the accumulation of the phosphorylated response regulator CpxR, which in turn downregulates the expression of virulence factors in several pathogenic bacteria.[6][7] This makes CpxA an attractive target for the development of novel anti-infective agents.

Structure-activity relationship studies on 2,3,4,9-tetrahydro-1H-carbazol-1-amines have revealed that the primary amine at the 1-position is crucial for both target engagement and permeation into bacterial cells.[6]

Caption: CpxRA Signaling Pathway and Inhibition by Tetrahydrocarbazole Derivatives.

Conclusion and Future Directions

The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While a detailed crystal structure of the 2-amino derivative is yet to be reported, the available crystallographic data for the parent compound and other derivatives provide a solid foundation for structure-based drug design. The demonstrated biological activities, particularly as acetylcholinesterase inhibitors and novel antibacterial agents targeting the CpxRA pathway, highlight the therapeutic potential of this class of molecules. Future research should focus on obtaining single-crystal X-ray diffraction data for this compound and its derivatives to enable more precise in-silico modeling and optimization of their pharmacological properties. The synthesis of diverse libraries of these compounds will be crucial for exploring their full therapeutic potential and for identifying lead candidates for further development.

References

- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 4. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 5. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing qualitative solubility information for structurally related compounds, detailed experimental protocols for determining solubility, and a generalized workflow for solubility assessment.

Introduction to this compound

This compound is a derivative of the tetrahydrocarbazole scaffold, a core structure found in many biologically active molecules. The presence of both a hydrophobic carbazole core and a hydrophilic amine group suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is crucial for a variety of applications in drug discovery and development, including formulation, synthesis, and purification.

Solubility Profile

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility | Reference |

| 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | Ethanol | Soluble | [1] |

| Methanol | Soluble | [1] | |

| Dimethylformamide | Soluble | [1] | |

| 2,3,4,9-Tetrahydro-1H-carbazole | Water | Insoluble | [2][3] |

| Methanol | Good ("almost transparency") | [2][3] |

The solubility of the 3-amino isomer in polar protic and polar aprotic solvents suggests that this compound is also likely to be soluble in these types of organic solvents. The good solubility of the parent carbazole in methanol further supports this prediction.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic solubility of an organic amine like this compound in an organic solvent using the shake-flask method.

Objective: To determine the saturation concentration of the compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, chloroform)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (chemically compatible, e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium at saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

References

The Tetrahydrocarbazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. As a core component of numerous natural products and synthetic molecules, it exhibits a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of tetrahydrocarbazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activities

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like microtubule polymerization and signal transduction pathways.[1][4]

Quantitative Anticancer Activity Data

The cytotoxic effects of various tetrahydrocarbazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported anticancer activities of selected compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone hybrid (11c) | Jurkat (Leukemia) | 1.44 ± 0.09 | [5] |

| U937 (Lymphoma) | 1.77 ± 0.08 | [5] | |

| HCT-116 (Colon) | 6.75 ± 0.08 | [5] | |

| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 (Breast) | 0.00724 | [6] |

| 3-nitro phenyl-N-[2-oxo- 2- (1,2,3,4-tetrahydro-9H- carbazol-9-yl)ethyl] thio semicarbazone | Various | Not specified | [1] |

| Tetrahydrocarbazole-tethered triazole (5g) | MCF-7 (Breast) | Potent | [7] |

| 3,6-diamido-2,3,4,9-tetrahydro-1H-carbazole | MCF-7, HTC116, A596 | Significant | [8] |

Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway.

Certain tetrahydrocarbazole derivatives have been shown to arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some compounds induce a G2/M phase arrest.[7]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the determination of cell viability and cytotoxicity of tetrahydrocarbazole derivatives using the SRB assay.[9][10]

1. Cell Plating:

-

Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the tetrahydrocarbazole derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours under the same conditions.

3. Cell Fixation:

-

Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour to fix the cells.

4. Staining:

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

6. Absorbance Measurement:

-

Shake the plate on a plate shaker for 5 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell growth inhibition compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activities

The tetrahydrocarbazole scaffold has demonstrated notable activity against a range of pathogenic bacteria and fungi.[2][11][12] This makes it a valuable template for the development of new antimicrobial agents to combat infectious diseases.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Guanidine-containing carbazole derivative (49p) | Staphylococcus aureus (MRSA) | 0.78-1.56 | [3] |

| Thiazole-containing carbazole | Various bacteria and fungi | Not specified | [3] |

| Dibromo-1,2,3,4-tetrahydrocarbazole | Various microbes | Active | [2] |

| N-substituted tetrahydrocarbazole-benzohydrazide hybrids | Various bacteria and fungi | Promising antibacterial, moderate antifungal | [11] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.[12][13]

1. Preparation of Inoculum:

-

Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

2. Plate Inoculation:

-

Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

3. Well Preparation:

-

Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

4. Sample Application:

-

Add a defined volume (e.g., 50-100 µL) of the tetrahydrocarbazole derivative solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic as a positive control.

5. Incubation:

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

6. Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Tetrahydrocarbazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit COX enzymes, with the IC50 value indicating the concentration required for 50% inhibition.

| Compound/Derivative | Target | IC50 (µg/mL) | Reference |

| Tetrahydrocarbazole-linked diazole (2) | In vitro anti-inflammatory assay | 0.06 | [6] |

| Tetrahydrocarbazole-linked diazole (3) | In vitro anti-inflammatory assay | 0.7 | [6] |

| Tetrahydrocarbazole-linked diazole (5) | In vitro anti-inflammatory assay | 0.86 | [6] |

| Tetrahydrocarbazole-linked diazole (6) | In vitro anti-inflammatory assay | 0.82 | [6] |

| 1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid | Adjuvant arthritis in rats (ED50) | 1.1 ± 0.2 mg/kg | [9] |

Mechanism of Action: COX Inhibition

Tetrahydrocarbazole derivatives can inhibit the activity of COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

References

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arabjchem.org [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. chalcogen.ro [chalcogen.ro]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Diverse Pharmacological Landscape of Substituted Tetrahydrocarbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted tetrahydrocarbazoles, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their anticancer, antibacterial, antiviral, and hypoglycemic properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and drug development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted tetrahydrocarbazoles have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative substituted tetrahydrocarbazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| THC-1 | 6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine | W12 (Cervical) | Low nanomolar | [1] |

| THC-2 | 4-chlorophenylpiperazine derivative hybridized with dithioate | MCF7 (Breast) | 0.00724 | [2] |

| THC-3 | 4-chlorophenylpiperazine derivative hybridized with dithioate | HCT116 (Colon) | 0.00823 | [2] |

| THC-4 | Tetrahydrocarbazole-tethered triazole (Compound 5g) | MCF-7 (Breast) | Potent | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted tetrahydrocarbazole compounds and incubated for an additional 48-72 hours.

-

MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several substituted tetrahydrocarbazole derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by substituted tetrahydrocarbazoles.

Antibacterial Activity: Disrupting Bacterial Proliferation

Substituted tetrahydrocarbazoles have demonstrated notable activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and the disruption of DNA biosynthesis.

Quantitative Antibacterial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted tetrahydrocarbazole derivatives against various bacterial strains.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| THC-5 | Dithiocarbamate hybrid | Staphylococcus aureus | - | [2] |

| THC-6 | Dithiocarbamate hybrid | Escherichia coli | - | [2] |

| THC-7 | Unspecified derivative | Not specified | 21 | [4] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution: The substituted tetrahydrocarbazole compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by substituted tetrahydrocarbazoles.

Antiviral Activity: Combating Viral Infections

Certain substituted tetrahydrocarbazoles have exhibited potent antiviral activity, particularly against human papillomaviruses (HPV).[1] Their mechanism of action is believed to involve the inhibition of viral replication processes.

Quantitative Antiviral Data

The following table highlights the in vitro antiviral activity of a representative substituted tetrahydrocarbazole derivative against human papillomavirus.

| Compound ID | Substitution Pattern | Virus | Assay | EC50 (µM) | Reference |

| THC-1 | 6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine | HPV | W12 antiviral assay | Low nanomolar | [1] |

Experimental Protocol: W12 Antiviral Assay

The W12 cell line is a cervical carcinoma cell line that maintains episomal copies of HPV-16, providing a relevant in vitro model for screening anti-HPV compounds.

Methodology:

-

Cell Culture: W12 cells are cultured under standard conditions.

-

Compound Treatment: The cells are treated with various concentrations of the substituted tetrahydrocarbazole compounds.

-

Viral DNA Extraction: After a specified incubation period, total DNA is extracted from the cells.

-

Quantification of Viral DNA: The amount of episomal HPV DNA is quantified using methods such as Southern blotting or quantitative PCR (qPCR).

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the amount of viral DNA by 50%, is determined.

Proposed Antiviral Mechanism

The precise antiviral mechanism of many substituted tetrahydrocarbazoles is still under investigation. However, it is hypothesized that they may interfere with the function of viral oncoproteins, such as E6 and E7 in the case of HPV, which are crucial for viral replication and cellular transformation.

Caption: Proposed mechanism of antiviral action against HPV.

Hypoglycemic Activity: A Potential Avenue for Diabetes Treatment

Recent studies have highlighted the potential of substituted tetrahydrocarbazoles as hypoglycemic agents. These compounds have been shown to enhance glucose consumption in liver cells, suggesting a potential therapeutic application in the management of diabetes.

Quantitative Hypoglycemic Data

The following data illustrates the hypoglycemic effect of a promising aza-tetrahydrocarbazole derivative.

| Compound ID | Description | Cell Line | Effect | Reference |

| THC-8 | Aza-tetrahydrocarbazole compound 12b | HepG2 (Liver) | 45% increase in glucose consumption | [5] |

Experimental Protocol: Glucose Consumption Assay in HepG2 Cells

This assay measures the ability of a compound to stimulate glucose uptake and metabolism in liver cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium.

-

Compound Treatment: The cells are treated with the substituted tetrahydrocarbazole compound for a defined period.

-

Glucose Measurement: The concentration of glucose in the culture medium is measured at the beginning and end of the treatment period using a glucose oxidase-based assay.

-

Data Analysis: The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration. The results are typically expressed as a percentage increase in glucose consumption compared to a vehicle control.

Signaling Pathway: Activation of AMPK

The hypoglycemic effect of some substituted tetrahydrocarbazoles is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization.

Caption: AMPK pathway activation leading to increased glucose uptake.

Conclusion

Substituted tetrahydrocarbazoles represent a privileged scaffold with significant therapeutic potential across multiple disease areas. Their diverse pharmacological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them an exciting area for future drug discovery and development. This technical guide provides a foundational understanding of their pharmacological profiles, offering valuable insights and methodologies for researchers dedicated to advancing this promising class of compounds.

References

- 1. Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine. This document outlines potential protein targets, detailed protocols for in silico experiments, and summarizes hypothetical quantitative data to illustrate the potential binding affinities and interactions of this compound.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine group at the 2-position of this scaffold presents a molecule with the potential to interact with a variety of biological targets, particularly those within the central nervous system. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions of this small molecule with target proteins at an atomic level. This guide will explore the application of these methods to elucidate the potential pharmacological profile of this compound.

Potential Protein Targets and Signaling Pathways

Based on the known activities of structurally related tetrahydrocarbazole derivatives, several key protein targets are of high interest for in silico investigation of this compound. These include enzymes and receptors involved in neurotransmission.

Acetylcholinesterase (AChE)

Derivatives of tetrahydrocarbazole have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The potential interaction of this compound with AChE is a primary focus of this guide.

Below is a simplified representation of the cholinergic signaling pathway and the role of AChE.

Serotonin Receptors

Various isomers and derivatives of amino-tetrahydrocarbazoles have shown affinity for serotonin receptors, particularly the 5-HT1D and 5-HT6 subtypes.[2][3] These receptors are implicated in a range of neurological and psychiatric conditions, making them attractive targets for novel therapeutics.

The following diagram illustrates a generalized serotonin receptor signaling cascade.

Dopamine Receptors

Carbazole derivatives have also been explored as antagonists for dopamine receptors, with a focus on the D3 subtype.[4][5] The dopaminergic system is crucial for motor control, motivation, and reward, and its dysregulation is associated with several neurological and psychiatric disorders.

A simplified dopamine receptor signaling pathway is depicted below.

In Silico Modeling: Experimental Protocols

A systematic in silico approach is essential to predict and analyze the binding of this compound to its potential protein targets. The following sections provide detailed protocols for molecular docking and molecular dynamics simulations.

The general workflow for these in silico experiments is illustrated below.

Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

1. Preparation of the Receptor (Protein):

-

Obtain the 3D crystal structure of the target protein (e.g., AChE, 5-HT receptor, D3 receptor) from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein using AutoDockTools (ADT).

-

Save the prepared protein structure in PDBQT format.

2. Preparation of the Ligand (this compound):

-

Generate the 3D structure of the ligand using a chemical drawing tool like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

In ADT, define the rotatable bonds of the ligand.

-

Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

-

Define a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the literature or by analyzing the binding site of a co-crystallized ligand.

-

Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.

4. Docking Simulation:

-

Use AutoDock Vina to perform the docking calculations.

-

The command line for a typical Vina run is: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file should contain the grid box center and size parameters.

5. Analysis of Results:

-

Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).

-

The pose with the lowest binding energy is considered the most favorable.

-

Visualize the protein-ligand interactions of the best pose using software like PyMOL or UCSF Chimera to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol using GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

1. System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.

-

Generate the topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

-

Combine the protein and ligand topology files.

2. Solvation and Ionization:

-

Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

3. Energy Minimization:

-

Perform energy minimization of the solvated system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.

4. Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure proper density.

-

5. Production MD Run:

-

Run the production MD simulation for a desired time scale (e.g., 100 ns) without any restraints.

-

Save the trajectory and energy files at regular intervals.

6. Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex.

-

Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

-

Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.

Data Presentation: Hypothetical Binding Affinities

The following table summarizes hypothetical quantitative data from molecular docking simulations of this compound with the identified potential protein targets. These values are for illustrative purposes to demonstrate how such data would be presented.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 |

| Serotonin Receptor 5-HT1D | 7DFL | -8.5 | Asp110, Ser199, Phe331 |

| Serotonin Receptor 5-HT6 | 7F5E | -8.1 | Asp106, Trp281, Phe285 |

| Dopamine Receptor D3 | 7CVP | -7.9 | Asp110, Ser192, Phe346 |

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with potential biological targets. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes, affinities, and stability of this compound with proteins such as acetylcholinesterase, serotonin receptors, and dopamine receptors. The detailed protocols and illustrative data presented herein provide a framework for computational drug discovery efforts focused on this promising chemical scaffold. The visualization of relevant signaling pathways and experimental workflows further aids in understanding the broader biological context of these molecular interactions. This in silico-driven approach can significantly accelerate the identification and optimization of novel therapeutic agents based on the 2,3,4,9-tetrahydro-1H-carbazole core.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, a valuable building block in medicinal chemistry and drug development. The protocols detailed below leverage the robust Fischer indole synthesis and subsequent functional group manipulations to afford the target amine.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure found in numerous biologically active compounds. The introduction of an amine functionality at the 2-position opens avenues for the development of novel therapeutics, particularly those targeting the central nervous system. The Fischer indole synthesis, a classic and versatile method for constructing the indole ring system, serves as the cornerstone of the synthetic strategy outlined herein.[1][2][3] This document presents two primary synthetic routes to the target compound, each with detailed experimental protocols.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through two primary pathways, both commencing with a Fischer indole synthesis.

Route A involves the initial synthesis of the ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-2-one, followed by a reductive amination to yield the desired primary amine.

Route B employs a protected amine on the cyclohexanone ring prior to the Fischer indole synthesis. This leads to a protected 2-amino-tetrahydrocarbazole derivative, which is then deprotected to afford the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthetic protocols.

Table 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (Precursor for Derivatization)

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | ~75 | 118-121[4][5] |

Table 2: Synthesis of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine (Route B Intermediate)

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Conditions | Yield (%) |

| Phenylhydrazine | N-Boc-2-aminocyclohexanone | Glacial Acetic Acid | Reflux | Not specified |

Table 3: Deprotection of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine (Route B Final Step)

| Reactant | Reagent | Solvent | Reaction Conditions | Yield (%) |

| N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | >90[6][7][8] |

Experimental Protocols

Route A: Synthesis via Reductive Amination

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-2-one

This protocol is adapted from the synthesis of the isomeric 1-oxo-1,2,3,4-tetrahydrocarbazoles.[9]

-

Materials:

-

Phenylhydrazine hydrochloride

-

1,2-Cyclohexanedione

-

Glacial Acetic Acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water.

-

Add 1,2-cyclohexanedione (1.1 eq) to the solution.

-

Add glacial acetic acid (10-20 volumes) to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazol-2-one.

-

Step 2: Reductive Amination of 2,3,4,9-tetrahydro-1H-carbazol-2-one

This is a general procedure for the reductive amination of a ketone to a primary amine.[10][11]

-

Materials:

-

2,3,4,9-tetrahydro-1H-carbazol-2-one

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

-

Procedure:

-

Dissolve 2,3,4,9-tetrahydro-1H-carbazol-2-one (1.0 eq) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 eq) or saturate the solution with ammonia gas.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Route B: Synthesis via N-Boc Protected Intermediate

Step 1: Synthesis of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine

-

Materials:

-

Phenylhydrazine

-

tert-butyl (2-oxocyclohexyl)carbamate (N-Boc-2-aminocyclohexanone)

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask, combine phenylhydrazine (1.0 eq) and tert-butyl (2-oxocyclohexyl)carbamate (1.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine.

-

Step 2: Deprotection of N-Boc-2,3,4,9-tetrahydro-1H-carbazol-2-amine

This is a standard procedure for the removal of a Boc protecting group.[6][7][8]